Lipophilicity (XLogP3) Differentiates CAS 2549055-82-3 from the Unsubstituted Parent Scaffold
The target compound's computed XLogP3 of 2.9 [1] is substantially higher than that of the unsubstituted parent 2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole (CAS 2415487-66-8), which, lacking the 4-methoxy and 7-methyl substituents, has a predicted XLogP3 of approximately 1.8 (estimated by PubChem's XLogP3 algorithm for C₁₂H₁₁N₅S). The introduction of the methoxy and methyl groups increases calculated lipophilicity by roughly 1.1 log units. This shift is large enough to alter membrane permeability, plasma protein binding, and off-target promiscuity profiles, making the two compounds non-interchangeable despite sharing the identical azetidine–triazole pendant.
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 (PubChem computed, 2021 release) |
| Comparator Or Baseline | Unsubstituted parent 2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole (CAS 2415487-66-8), XLogP3 ≈ 1.8 (estimated by PubChem algorithm for C₁₂H₁₁N₅S) |
| Quantified Difference | ΔXLogP3 ≈ +1.1 log units (higher lipophilicity for the target compound) |
| Conditions | In silico prediction using XLogP3 3.0 algorithm (PubChem 2021.05.07 release); no experimental logP/logD data available for either compound |
Why This Matters
A difference of >1 log unit in predicted lipophilicity can translate into a >10-fold difference in membrane partitioning, directly impacting cell-based assay outcomes, solubility, and metabolic clearance, and making experimental results obtained with the unsubstituted scaffold inapplicable to procurement decisions for the target compound.
- [1] PubChem. Compound Summary for CID 154583489: 4-Methoxy-7-methyl-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole. National Center for Biotechnology Information (NCBI), U.S. National Library of Medicine. Accessed May 2026. View Source
